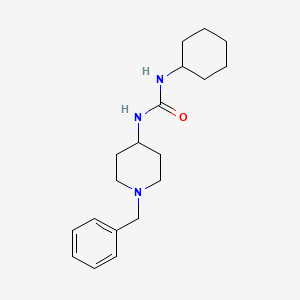![molecular formula C22H23N3O2 B5684910 4-({2-[2-(2-pyridinyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone](/img/structure/B5684910.png)
4-({2-[2-(2-pyridinyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({2-[2-(2-pyridinyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone, also known as PPQ, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PPQ belongs to the class of quinolone derivatives and has been found to possess various biological properties that make it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 4-({2-[2-(2-pyridinyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell signaling pathways. 4-({2-[2-(2-pyridinyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. This inhibition can potentially prevent tumor invasion and metastasis. 4-({2-[2-(2-pyridinyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This inhibition can potentially reduce inflammation and pain.
Biochemical and Physiological Effects:
4-({2-[2-(2-pyridinyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS), which can cause oxidative stress and damage to cells. 4-({2-[2-(2-pyridinyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone has also been found to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Additionally, 4-({2-[2-(2-pyridinyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Advantages and Limitations for Lab Experiments
4-({2-[2-(2-pyridinyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in various solvents, making it easy to prepare solutions of different concentrations. However, 4-({2-[2-(2-pyridinyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone has some limitations for lab experiments. It has low water solubility, which can make it difficult to administer in vivo. Additionally, 4-({2-[2-(2-pyridinyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone has not been extensively studied in clinical trials, and its safety and efficacy in humans are not well established.
Future Directions
There are several future directions for research on 4-({2-[2-(2-pyridinyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone. One potential direction is to study its efficacy in combination with other drugs for the treatment of cancer and other diseases. Another direction is to investigate its potential as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, further studies are needed to establish the safety and efficacy of 4-({2-[2-(2-pyridinyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone in humans. The development of new formulations and delivery methods for 4-({2-[2-(2-pyridinyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone may also improve its therapeutic potential.
Synthesis Methods
The synthesis of 4-({2-[2-(2-pyridinyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone involves the condensation of 2-(2-pyridinyl) ethylamine with 4-chloro-2(1H)-quinolinone in the presence of triethylamine and chloroform. This reaction results in the formation of 4-({2-[2-(2-pyridinyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone. The purity of the synthesized compound can be confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS).
Scientific Research Applications
4-({2-[2-(2-pyridinyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone has been extensively studied for its potential therapeutic applications in various diseases. It has been found to possess antitumor, anti-inflammatory, and antimicrobial properties. 4-({2-[2-(2-pyridinyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, 4-({2-[2-(2-pyridinyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone has been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
4-[2-(2-pyridin-2-ylethyl)piperidine-1-carbonyl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c26-21-15-19(18-9-1-2-10-20(18)24-21)22(27)25-14-6-4-8-17(25)12-11-16-7-3-5-13-23-16/h1-3,5,7,9-10,13,15,17H,4,6,8,11-12,14H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKQYQKUNATBLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCC2=CC=CC=N2)C(=O)C3=CC(=O)NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-[3-(4-fluorobenzyl)piperidin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one](/img/structure/B5684845.png)
![3-({2-[1-(2,5-dimethyl-3-furoyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5684847.png)
![[4-benzyl-1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]methanol](/img/structure/B5684857.png)

![1-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-2-one](/img/structure/B5684867.png)

![3-{1-[oxo(pyrrolidin-1-yl)acetyl]piperidin-3-yl}benzoic acid](/img/structure/B5684884.png)
![N-[2-(hexanoylamino)ethyl]-4-hydroxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5684886.png)
![3-fluoro-2-[rel-(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-ylcarbonyl]imidazo[1,2-a]pyridine hydrochloride](/img/structure/B5684887.png)


![1,1'-[1-(3-amino-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5684918.png)
![{2-[4-(1H-indol-4-ylmethyl)-2-morpholinyl]ethyl}amine dihydrochloride](/img/structure/B5684929.png)